(3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide

Salt-form selection Aqueous solubility Acid-base equilibrium

(3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide (CAS 436099-71-7) is a protonated 2-iminobenzimidazole derivative featuring an N-ethyl substituent and a carboxymethyl side chain, supplied as the crystalline hydrobromide salt (C₁₁H₁₄BrN₃O₂, MW 300.15 g/mol). The compound belongs to the 2-iminobenzimidazole class, which has been identified as a novel pharmacophore for trypanothione reductase inhibition with potent trypanocidal activity and selectivity over human glutathione reductase.

Molecular Formula C11H14BrN3O2
Molecular Weight 300.156
CAS No. 436099-71-7
Cat. No. B2879809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide
CAS436099-71-7
Molecular FormulaC11H14BrN3O2
Molecular Weight300.156
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N(C1=N)CC(=O)O.Br
InChIInChI=1S/C11H13N3O2.BrH/c1-2-13-8-5-3-4-6-9(8)14(11(13)12)7-10(15)16;/h3-6,12H,2,7H2,1H3,(H,15,16);1H
InChIKeyNHEYNYHYTABMKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Overview of (3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide (CAS 436099-71-7)


(3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide (CAS 436099-71-7) is a protonated 2-iminobenzimidazole derivative featuring an N-ethyl substituent and a carboxymethyl side chain, supplied as the crystalline hydrobromide salt (C₁₁H₁₄BrN₃O₂, MW 300.15 g/mol) . The compound belongs to the 2-iminobenzimidazole class, which has been identified as a novel pharmacophore for trypanothione reductase inhibition with potent trypanocidal activity and selectivity over human glutathione reductase [1]. The hydrobromide salt form confers enhanced aqueous solubility and ionisation characteristics compared to the free base, while the ethyl substituent at N-3 provides distinct lipophilicity and steric properties that differentiate it within the 2-iminobenzimidazole acetic acid series .

Why Generic Substitution of (3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide Is Not Feasible


Within the 2-iminobenzimidazole acetic acid series, the N-3 substituent (methyl, ethyl, allyl, benzyl) governs lipophilicity, hydrogen-bonding capacity, and steric profile, directly affecting target binding, pharmacokinetic behaviour, and salt-form physicochemical properties . The hydrobromide salt of the 3-ethyl congener (MW 300.15, LogP 1.60, TPSA 71.01 Ų) cannot be interchanged with the free base (MW 219.24, pKa 2.98) without altering ionisation state, solubility, and reactivity in coordination or acid-base equilibrium studies. Substitution with the 3-methyl hydrobromide analog (MW 286.13, C₁₀H₁₂BrN₃O₂) or the 3-allyl hydrobromide analog (MW 312.16, C₁₂H₁₄BrN₃O₂) introduces different calculated partition coefficients and steric parameters that preclude direct replacement in structure-activity relationship (SAR) programs or synthetic workflows where the ethyl group is the optimised moiety. The quantitative evidence below establishes why selection of the specific N-3-ethyl hydrobromide salt is critical for reproducible experimental outcomes.

Quantitative Differentiation Evidence for (3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide


Hydrobromide Salt vs. Free Base: Enhanced Aqueous Solubility and Ionisation Control

The hydrobromide salt (CAS 436099-71-7) is a protonated benzimidazoline derivative specifically supplied for tautomeric and acid-base equilibrium studies, coordination chemistry, imidazoline reactivity profiling, and salt-form analysis . In contrast, the corresponding free base (CAS 462068-66-2, MW 219.24) has a predicted pKa of 2.98 ± 0.10 for the carboxylic acid group , indicating that at physiological or near-neutral pH the free base exists predominantly in the ionised carboxylate form, whereas the pre-formed hydrobromide salt provides the protonated imino species required for specific coordination and tautomeric investigations. Benzimidazole hydrobromide salts typically exhibit 3–8 fold enhancement in aqueous solubility relative to their free base counterparts .

Salt-form selection Aqueous solubility Acid-base equilibrium Coordination chemistry

N-3 Ethyl vs. N-3 Methyl Analog: Lipophilicity and Steric Differentiation

The N-3 ethyl substituent confers a calculated LogP of 1.60 (ChemScene computational chemistry data) and a topological polar surface area (TPSA) of 71.01 Ų for the hydrobromide salt . The 3-methyl hydrobromide analog (CAS 435342-21-5, C₁₀H₁₂BrN₃O₂, MW 286.13) and the 3-allyl hydrobromide analog (CAS 435342-05-5, C₁₂H₁₄BrN₃O₂, MW 312.16) possess different carbon counts and degrees of unsaturation at the N-3 position, which alter logP, molecular volume, and hydrogen-bonding capacity. The ethyl analog provides three hydrogen bond donors and four hydrogen bond acceptors, with three rotatable bonds, balancing conformational flexibility with restricted degrees of freedom relative to the allyl analog .

Lipophilicity SAR Drug design Physicochemical profiling

Class-Level Evidence: 2-Iminobenzimidazoles as Potent Trypanothione Reductase Inhibitors

A high-throughput screening campaign of 100,000 lead-like compounds identified 2-iminobenzimidazoles as a novel class of trypanothione reductase (TR) inhibitors, displaying potent trypanocidal activity against Trypanosoma brucei rhodesiense (IC₅₀ values in the low micromolar to nanomolar range for optimised congeners), no inhibition of closely related human glutathione reductase, and low cytotoxicity against mammalian cells [1]. The 2-iminobenzimidazole chemotype, of which the target compound is a core building block, demonstrated EC₅₀ < 100 nM for the most advanced leads and favourable metabolic stability and protein binding properties [2]. The pKa of the iminoguanidyl core was calculated at 11.1, dropping to 2.5 upon acylation [3].

Trypanothione reductase Neglected tropical diseases Antitrypanosomal High-throughput screening

Validated Research Application: Tautomeric and Acid-Base Equilibrium Studies

The hydrobromide salt is explicitly characterised by BOC Sciences as 'ideal for tautomeric and acid-base equilibrium studies' and is 'available for coordination chemistry, imidazoline reactivity profiling, and salt-form analysis' . The 2-imino-2,3-dihydrobenzimidazole core can exist in amino and imino tautomeric forms, with the equilibrium governed by the protonation state, N-3 substituent electronic effects, and solvent polarity [1]. The ethyl substituent provides a well-defined electronic environment with predictable inductive effects (+I) that differ from the methyl (−I reference) or allyl (conjugative) substituents , enabling systematic study of substituent effects on tautomeric equilibria without the complicating resonance contributions present in the allyl and benzyl analogs.

Tautomerism Acid-base equilibria Coordination chemistry Imidazoline reactivity

Commercial Availability: Purity Specifications and Storage Conditions

Commercially, (3-ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide is available at ≥98% purity (ChemScene, Cat. CS-0553198) with storage at 2–8°C sealed in dry conditions , and at 95.0% purity (CymitQuimica, Ref. 10-F361397) . The corresponding free base (CAS 462068-66-2) is available at ≥95% purity . The 3-allyl hydrobromide analog is listed at 97% purity by some vendors . The 98% purity offering for the 3-ethyl HBr salt exceeds the minimum purity generally reported for the methyl and allyl congeners, reducing the need for additional purification steps in downstream synthetic applications.

Chemical procurement Purity Storage stability Supply chain

Bioisosteric and Synthetic Utility: Carboxymethyl-Substituted Benzimidazoline Building Block

The free base (CAS 462068-66-2) is described by BOC Sciences as a 'benzoimidazoline derivative with carboxymethyl substitution; heterocyclic acid used in bioisosteric analogs, supplied for benzimidazole synthesis and medicinal screening' . The hydrobromide salt form (CAS 436099-71-7) provides the protonated species preferred for further derivatisation at the carboxylic acid moiety (e.g., amide coupling, esterification) under conditions where the free base may undergo competing reactions at the imino nitrogen . The compound features an InChI Key of NHEYNYHYTABMKD-UHFFFAOYSA-N and MDL number MFCD02106443, ensuring unambiguous identification across chemical databases .

Bioisostere Medicinal chemistry Building block Heterocyclic synthesis

Optimal Application Scenarios for (3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide Based on Evidence


Tautomerism and Acid-Base Equilibrium Mechanistic Studies

The protonated 2-iminobenzimidazoline HBr salt, with its pure inductive N-3 ethyl substituent (+I effect, σ_meta ~ −0.07), provides an ideal model system for investigating 2-iminobenzimidazole amino–imino tautomeric equilibria using UV-Vis, NMR, or computational methods. The pre-formed hydrobromide salt eliminates the need for in situ protonation and ensures reproducible starting protonation state, as endorsed by BOC Sciences' explicit characterisation of this compound for tautomeric and acid-base equilibrium studies . The absence of conjugating or π-stacking substituents at N-3 (cf. allyl or benzyl analogs) simplifies interpretation of solvent-dependent and pH-dependent equilibrium constants .

Antitrypanosomal Drug Discovery: Trypanothione Reductase Inhibitor Lead Optimisation

The 2-iminobenzimidazole scaffold has been validated as a novel trypanothione reductase (TR) inhibitor class through high-throughput screening of 100,000 compounds, with lead molecules demonstrating IC₅₀ values as low as 15 nM against T. brucei rhodesiense TR and selectivity over human glutathione reductase . (3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide serves as a core building block for synthesising focused libraries around the 2-iminobenzimidazole chemotype. The carboxymethyl handle at N-1 permits facile diversification via amide coupling or esterification to explore A-B-D and X-Y-Z substitution vectors as defined in patent US20070232673A1 , while the N-3 ethyl group provides optimised lipophilicity (LogP 1.60) for blood-brain barrier penetration considerations relevant to stage 2 trypanosomiasis .

Coordination Chemistry and Imidazoline Reactivity Profiling

The 2-iminobenzimidazoline core is capable of acting as an N-donor ligand for transition metals, with the imino nitrogen and the benzimidazole ring nitrogen providing potential coordination sites. BOC Sciences explicitly supplies this compound for coordination chemistry and imidazoline reactivity profiling . The hydrobromide salt form ensures the imino group is protonated, allowing controlled deprotonation and metal coordination under defined pH conditions. The ethyl substituent at N-3 provides sufficient steric bulk to influence coordination geometry without the excessive hindrance of a benzyl group or the conformational flexibility of an allyl chain .

Bioisosteric Analog Synthesis in Medicinal Chemistry Campaigns

Described by BOC Sciences as a 'heterocyclic acid used in bioisosteric analogs' , the carboxymethyl-substituted benzimidazoline core can replace carboxylic acid-containing pharmacophores (e.g., aryl acetic acids, fenamates) in bioisosteric replacement strategies. The commercial availability at ≥98% purity (ChemScene) with defined computational chemistry parameters (TPSA 71.01 Ų, LogP 1.60, HBD 3, HBA 4) enables accurate prediction of physicochemical properties for designed analogs. The unambiguous database identifiers (MDL MFCD02106443, InChI Key NHEYNYHYTABMKD-UHFFFAOYSA-N) ensure consistent compound registration across corporate and academic compound management systems, reducing the risk of identity errors in large screening collections.

Quote Request

Request a Quote for (3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.